2-Chloro-N-methoxy-N-methylbenzamide
Overview
Description
2-Chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzamide core. This compound is known for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors .
Mode of Action
It is used as a reagent in the synthesis of other compounds, suggesting that it interacts with its targets to form new compounds .
Biochemical Pathways
It is used in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors , indicating that it may play a role in the biochemical pathways related to these compounds.
Result of Action
It is used in the synthesis of functionalized β-oxonitriles and potent thiosemicarbazone based cathepsin l inhibitors , suggesting that it may have a role in the molecular and cellular processes related to these compounds.
Action Environment
It is known that the compound is stored in a dry, room temperature environment , suggesting that these conditions may be optimal for its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Hydrolysis: 2-Chlorobenzoic acid and N-methoxy-N-methylamine.
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to different reactivity and applications.
2-Chloro-N,N-dimethylbenzamide: Contains two methyl groups instead of a methoxy and a methyl group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUSXSYQDZHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592660 | |
Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-74-4 | |
Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289686-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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